1H-1,2,4-Triazole-3-diazonium, chloride
Description
Properties
CAS No. |
74990-77-5 |
|---|---|
Molecular Formula |
C2H2ClN5 |
Molecular Weight |
131.52 g/mol |
IUPAC Name |
1H-1,2,4-triazole-5-diazonium;chloride |
InChI |
InChI=1S/C2H2N5.ClH/c3-6-2-4-1-5-7-2;/h1H,(H,4,5,7);1H/q+1;/p-1 |
InChI Key |
QTFDOAGGZKNCTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=NNC(=N1)[N+]#N.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
1H-1,2,3-Triazole Derivatives :
- Differ in nitrogen atom positioning (1,2,3- vs. 1,2,4-triazole), leading to distinct electronic properties.
- 1,2,3-Triazoles are widely employed in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for drug discovery and bioconjugation .
- 1H-1,2,4-Triazole-3-diazonium chloride lacks the same click chemistry utility but exhibits superior electrophilicity for aromatic substitution reactions.
Imidazole and Tetrazole Derivatives :
- Imidazole derivatives (e.g., 1-methylimidazole-2-sulfonyl chloride) demonstrate better stability in derivatization reactions compared to triazole-based sulfonyl chlorides, which often suffer from impurities or hydrolysis .
- Tetrazoles, with four nitrogen atoms, are more acidic (pKa ~4.9) than triazoles (pKa ~10–12), influencing their reactivity in coordination chemistry and drug design .
Table 2: Stability and Application Profiles
| Compound | Stability | Key Applications | Limitations |
|---|---|---|---|
| 1H-1,2,4-Triazole-3-diazonium chloride | Thermally labile; decomposes above 0°C | Azo coupling, dye synthesis | Requires in situ preparation |
| 1H-1,2,3-Triazole hybrids | Stable under physiological conditions | Anticancer agents, enzyme inhibitors | Limited electrophilic reactivity |
| Imidazole sulfonyl chlorides | Stable in aqueous/organic media | Derivatization for mass spectrometry | Lower ionization efficiency |
- Key Insights :
Physicochemical Properties
Table 3: Elemental Analysis and Spectral Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-1,2,4-Triazole-3-diazonium chloride?
- Methodological Answer : The compound can be synthesized via diazotization of 3-amino-1H-1,2,4-triazole under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key steps include controlling stoichiometry and temperature to avoid premature decomposition. For example, describes analogous triazole derivatization using benzoyl chloride and diaryl prolinol silyl ether catalysts, suggesting that pH control and low temperatures (≤10°C) stabilize reactive intermediates. Oxidative cyclization with metal catalysts (e.g., FeCl₃ or NiO₂, as in ) may further enhance yield in multi-step syntheses .
Q. How can researchers reliably characterize 1H-1,2,4-Triazole-3-diazonium chloride using spectroscopic and computational methods?
- Methodological Answer : Combine experimental techniques (¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry) with density functional theory (DFT) calculations. For instance, validates DFT for thermochemical accuracy, which can predict vibrational modes and electronic properties. Cross-validate spectral assignments (e.g., distinguishing diazonium vs. azo tautomers) using solvent-dependent NMR shifts and IR carbonyl stretches .
Q. What are the critical storage conditions to prevent decomposition of this diazonium salt?
- Methodological Answer : Store at –20°C in anhydrous, acidic environments (e.g., HCl-doped solvents) to suppress hydrolysis. Avoid exposure to light and humidity, as diazonium salts are prone to radical degradation. classifies related triazole-diazonium compounds as hazardous, emphasizing inert-atmosphere handling (e.g., argon gloveboxes) for long-term stability .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of 1H-1,2,4-Triazole-3-diazonium chloride derivatives against fungal pathogens?
- Methodological Answer : Triazole-diazonium derivatives likely inhibit fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. highlights triazole-based interactions with fungal targets, while suggests modifying substituents (e.g., adding pyridinyl groups) enhances binding affinity. Use molecular docking studies with fungal enzyme crystal structures to validate hypothesized mechanisms .
Q. How can researchers resolve contradictions in reported spectral data for triazole-diazonium derivatives?
- Methodological Answer : Apply a hybrid experimental-computational workflow. For example, identifies inconsistent spectral assignments in prior studies; re-evaluate NMR/IR data using deuterated solvents and DFT-optimized geometries (as in ). Collaborate with crystallography labs to obtain single-crystal X-ray structures for ambiguous cases .
Q. What strategies improve the selectivity of 1H-1,2,4-Triazole-3-diazonium chloride in cross-coupling reactions?
- Methodological Answer : Optimize electronic and steric effects by introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the triazole ring. demonstrates metal-mediated oxidative cyclization for analogous triazoles, suggesting Pd/Cu catalysts in Sonogashira or Suzuki-Miyaura couplings. Monitor reaction kinetics via in-situ UV-vis spectroscopy to identify optimal catalytic conditions .
Q. How do decomposition pathways of this diazonium salt impact its application in materials science?
- Methodological Answer : Study thermal and photolytic degradation using thermogravimetric analysis (TGA) and GC-MS. (though excluded per guidelines) indirectly suggests diazonium salts generate aryl radicals under UV light, which can be harnessed for surface functionalization. Mitigate decomposition by encapsulating the compound in polymeric matrices or ionic liquids .
Analytical & Experimental Design
Q. What analytical methods quantify 1H-1,2,4-Triazole-3-diazonium chloride in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
